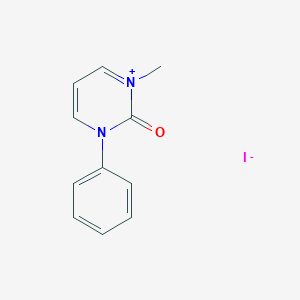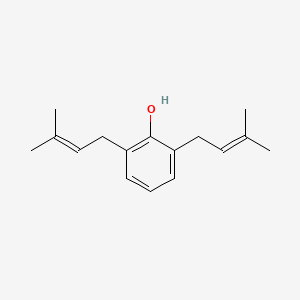
2,6-Bis(3-methylbut-2-en-1-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(3-methylbut-2-en-1-yl)phenol is a phenolic compound characterized by the presence of two 3-methylbut-2-en-1-yl groups attached to the 2 and 6 positions of a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-methylbut-2-en-1-yl)phenol typically involves the prenylation of phenolic compounds. One common method is the reaction of phenol with prenyl bromide in the presence of a base such as potassium carbonate in acetone, followed by purification through recrystallization . The reaction conditions often require refluxing the mixture to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to obtain high-purity products.
化学反应分析
Types of Reactions
2,6-Bis(3-methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
科学研究应用
2,6-Bis(3-methylbut-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2,6-Bis(3-methylbut-2-en-1-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. Prenylation enhances its lipophilicity, facilitating membrane interactions and cellular uptake .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: Similar structure with tert-butyl groups instead of prenyl groups.
Mangostin: Contains similar prenyl groups but with a different core structure.
Phenol, 2,4-bis(3-methylbut-2-en-1-yl): Similar structure with additional prenylation at the 4 position.
Uniqueness
2,6-Bis(3-methylbut-2-en-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual prenylation enhances its lipophilicity and potential for membrane interactions, distinguishing it from other phenolic compounds.
属性
CAS 编号 |
56850-70-5 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC 名称 |
2,6-bis(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C16H22O/c1-12(2)8-10-14-6-5-7-15(16(14)17)11-9-13(3)4/h5-9,17H,10-11H2,1-4H3 |
InChI 键 |
YGRKFKPAUSKKSM-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C(=CC=C1)CC=C(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


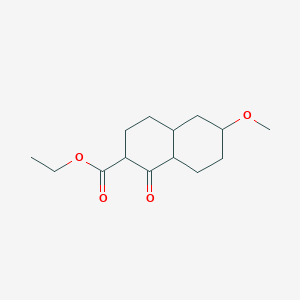
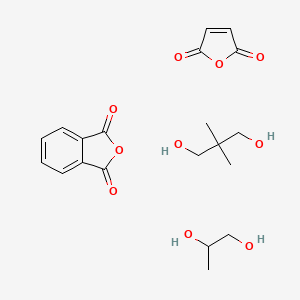
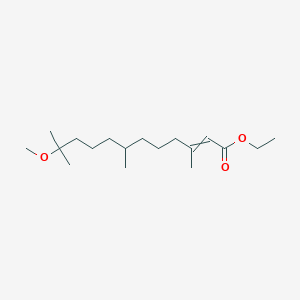
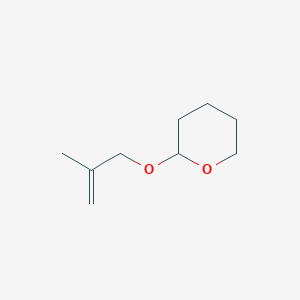
![2-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14642574.png)
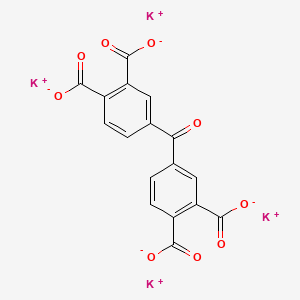
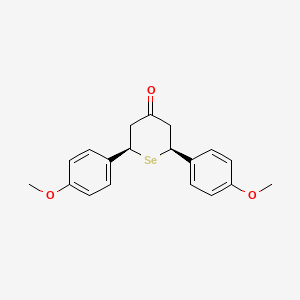
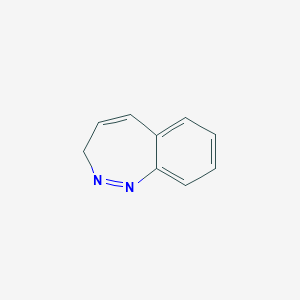
![10-Hydroxy-4,4,8,8-tetramethylspiro[5.5]undecan-2-one](/img/structure/B14642603.png)
![N-Butyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642606.png)

![N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14642608.png)
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylpentan-1-aminium](/img/structure/B14642609.png)
